9H-Carbazole, 1,8-dichloro-3,6-dinitro-
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Overview
Description
9H-Carbazole, 1,8-dichloro-3,6-dinitro-: is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 1,8-dichloro-3,6-dinitro- typically involves the nitration and chlorination of carbazole. The process begins with the nitration of carbazole to introduce nitro groups at the 3 and 6 positions. This is followed by chlorination to add chloro groups at the 1 and 8 positions. Common reagents used in these reactions include nitric acid for nitration and chlorine gas or thionyl chloride for chlorination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of hazardous reagents like nitric acid and chlorine gas .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro groups in 9H-Carbazole, 1,8-dichloro-3,6-dinitro- can undergo reduction to form amino groups.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions
Major Products:
Reduction: Formation of 1,8-diamino-3,6-dinitro-9H-carbazole.
Substitution: Formation of various substituted carbazole derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of organic semiconductors and light-emitting diodes (LEDs) .
Biology:
- Investigated for its potential use in biological assays and as a fluorescent probe due to its unique photophysical properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 9H-Carbazole, 1,8-dichloro-3,6-dinitro- is largely dependent on its chemical structure. The nitro groups can participate in redox reactions, while the chloro groups can undergo substitution reactions. These chemical properties enable the compound to interact with various molecular targets, including enzymes and receptors, potentially leading to biological activity .
Comparison with Similar Compounds
- 3,6-Dichloro-9H-carbazole
- 3,6-Dinitro-9H-carbazole
- 9-Ethyl-3,6-dinitro-9H-carbazole
- 9-Decyl-3,6-dinitro-9H-carbazole
Uniqueness: The presence of both chloro and nitro groups at specific positions on the carbazole ring makes 9H-Carbazole, 1,8-dichloro-3,6-dinitro- unique. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other carbazole derivatives .
Properties
CAS No. |
104338-60-5 |
---|---|
Molecular Formula |
C12H5Cl2N3O4 |
Molecular Weight |
326.09 g/mol |
IUPAC Name |
1,8-dichloro-3,6-dinitro-9H-carbazole |
InChI |
InChI=1S/C12H5Cl2N3O4/c13-9-3-5(16(18)19)1-7-8-2-6(17(20)21)4-10(14)12(8)15-11(7)9/h1-4,15H |
InChI Key |
YNBOZNTWWGDDLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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